molecular formula C30H54O B1623175 2,4,6-Trioctylphenol CAS No. 54773-21-6

2,4,6-Trioctylphenol

Cat. No.: B1623175
CAS No.: 54773-21-6
M. Wt: 430.7 g/mol
InChI Key: TXLUGDNIWJVCEX-UHFFFAOYSA-N
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Description

2,4,6-Trioctylphenol is an organic compound belonging to the phenol family. It is characterized by the presence of three octyl groups attached to the 2, 4, and 6 positions of the phenol ring. This compound is known for its hydrophobic properties and is used in various industrial applications due to its chemical stability and unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Trioctylphenol can be synthesized through the alkylation of phenol with octyl halides in the presence of a strong base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete substitution at the 2, 4, and 6 positions. The reaction can be represented as follows:

C6H5OH+3C8H17XC6H2(C8H17)3OH+3HXC_6H_5OH + 3C_8H_{17}X \rightarrow C_6H_2(C_8H_{17})_3OH + 3HX C6​H5​OH+3C8​H17​X→C6​H2​(C8​H17​)3​OH+3HX

where (X) represents a halide group such as chlorine or bromine.

Industrial Production Methods

In industrial settings, the production of this compound involves continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of catalysts such as aluminum chloride can enhance the reaction rate and selectivity. The product is then purified through distillation and recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trioctylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The octyl groups can be substituted with other alkyl or aryl groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Formation of 2,4,6-trioctylbenzoquinone.

    Reduction: Formation of 2,4,6-trioctylcyclohexanol.

    Substitution: Formation of various substituted phenols depending on the substituent used.

Scientific Research Applications

2,4,6-Trioctylphenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized as an additive in lubricants, plasticizers, and surfactants due to its hydrophobic nature and chemical stability.

Mechanism of Action

The mechanism of action of 2,4,6-Trioctylphenol involves its interaction with cellular membranes and proteins. The hydrophobic octyl groups allow the compound to integrate into lipid bilayers, potentially disrupting membrane integrity and function. Additionally, the phenolic group can interact with various enzymes and receptors, influencing cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tri-tert-butylphenol: Similar in structure but with tert-butyl groups instead of octyl groups.

    2,4,6-Trichlorophenol: Contains chlorine atoms instead of octyl groups.

    2,4,6-Trimethylphenol: Contains methyl groups instead of octyl groups.

Uniqueness

2,4,6-Trioctylphenol is unique due to its long hydrophobic octyl chains, which impart distinct physical and chemical properties compared to other phenols. These properties make it particularly useful in applications requiring hydrophobicity and chemical stability.

Properties

IUPAC Name

2,4,6-trioctylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H54O/c1-4-7-10-13-16-19-22-27-25-28(23-20-17-14-11-8-5-2)30(31)29(26-27)24-21-18-15-12-9-6-3/h25-26,31H,4-24H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLUGDNIWJVCEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC(=C(C(=C1)CCCCCCCC)O)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H54O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60203237
Record name 2,4,6-Trioctylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60203237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54773-21-6
Record name 2,4,6-Trioctylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54773-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trioctylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054773216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6-Trioctylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60203237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-trioctylphenol
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